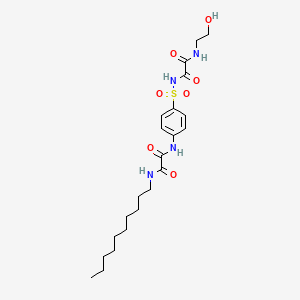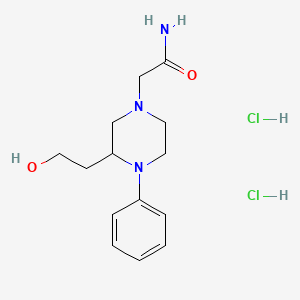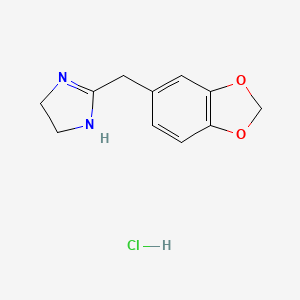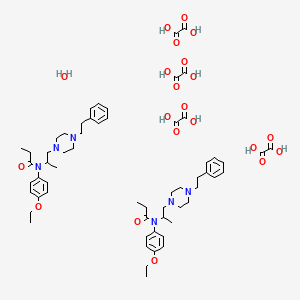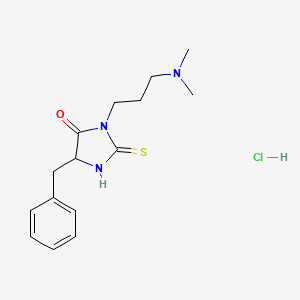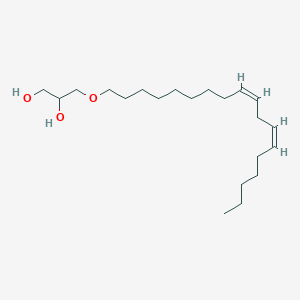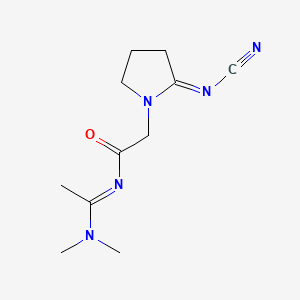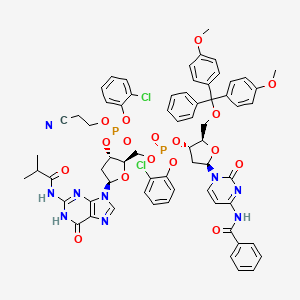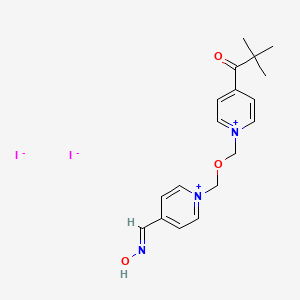
DES(2-diethylaminoethyl)valategrast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DES(2-diethylaminoethyl)valategrast is a chemical compound known for its role as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various biological processes such as inflammation, cancer, and hemostasis. This compound specifically targets integrins α4β1 and α4β7, making it a valuable compound in the treatment of inflammatory diseases, particularly asthma .
Preparation Methods
The synthesis of DES(2-diethylaminoethyl)valategrast involves several steps. The starting materials typically include L-phenylalanine and various benzoyl derivatives. The synthetic route involves the following key steps:
Formation of the benzoyl derivative: L-phenylalanine is reacted with 2-chloro-6-methylbenzoyl chloride to form an intermediate.
Coupling reaction: The intermediate is then coupled with 2,6-dichlorobenzoyl chloride to form the final product.
Introduction of the diethylaminoethyl group:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
DES(2-diethylaminoethyl)valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DES(2-diethylaminoethyl)valategrast has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying integrin antagonists and their interactions with cell surface receptors.
Biology: The compound is used in research to understand the role of integrins in cell adhesion and signal transduction.
Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, particularly asthma.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting integrins.
Mechanism of Action
DES(2-diethylaminoethyl)valategrast exerts its effects by binding to integrins α4β1 and α4β7. These integrins are involved in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. By antagonizing these integrins, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation. The compound is rapidly metabolized into its active form, which has a high affinity for the activated states of both integrins .
Comparison with Similar Compounds
DES(2-diethylaminoethyl)valategrast is unique in its dual antagonistic activity against both α4β1 and α4β7 integrins. Similar compounds include:
Natalizumab: A monoclonal antibody that targets α4 integrins but does not have the same dual activity.
Vedolizumab: Another monoclonal antibody that specifically targets α4β7 integrin.
Etrolizumab: A monoclonal antibody that targets both α4β7 and αEβ7 integrins.
Compared to these compounds, this compound offers the advantage of oral administration and rapid metabolism into its active form, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
1160849-72-8 |
|---|---|
Molecular Formula |
C23H18Cl3N3O4 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
InChI Key |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
